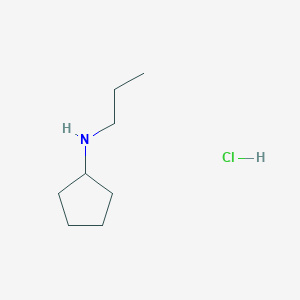
N-propylcyclopentanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propylcyclopentanamine hydrochloride is a chemical compound with the empirical formula C8H18ClN . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular weight of this compound is 163.69 . The SMILES string representation of the molecule is CCCNC1CCCC1. [H]Cl .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C8H18ClN and it has a molecular weight of 163.69 .Applications De Recherche Scientifique
N-propylcyclopentanamine hydrochloride has a wide range of applications in scientific research. It has been studied for its potential as an antifungal agent, an inhibitor of HIV integrase, an inhibitor of the enzyme acetylcholinesterase, and a therapeutic agent for Alzheimer's disease. In addition, this compound has been studied for its potential to reduce inflammation and its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of N-propylcyclopentanamine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is important for proper functioning of the nervous system. By inhibiting the enzyme, this compound is believed to increase the levels of acetylcholine in the brain, which may be beneficial for treating certain neurological disorders.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be beneficial for treating inflammatory conditions such as arthritis. In addition, this compound has been found to have anti-cancer properties, which may be beneficial for treating certain types of cancer. This compound has also been found to have neuroprotective effects, which may be beneficial for treating certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-propylcyclopentanamine hydrochloride has a number of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound. This makes it an attractive option for laboratory experiments. However, this compound is not very soluble in water and has a low solubility in organic solvents, which can limit its use in certain experiments. In addition, this compound is a relatively unstable compound and can be easily degraded if not stored properly.
Orientations Futures
N-propylcyclopentanamine hydrochloride has a number of potential future directions for research. One potential direction is to explore its potential as an anti-cancer agent. Another potential direction is to explore its potential as a therapeutic agent for Alzheimer's disease. Additionally, this compound could be studied to explore its potential as an antifungal agent and an inhibitor of HIV integrase. Finally, this compound could be studied to explore its potential to reduce inflammation and its ability to inhibit the growth of cancer cells.
Méthodes De Synthèse
N-propylcyclopentanamine hydrochloride is synthesized through a two-step process. The first step involves the reaction of propyl amine with cyclopentanone in the presence of a catalyst to form a cyclopentyl imine. The second step involves the reaction of the cyclopentyl imine with hydrochloric acid to form the desired product, this compound.
Safety and Hazards
Propriétés
IUPAC Name |
N-propylcyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-7-9-8-5-3-4-6-8;/h8-9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRACTLCVYPJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911418.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2911421.png)
![N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2911422.png)
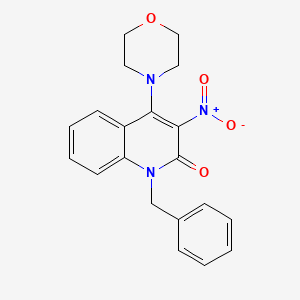
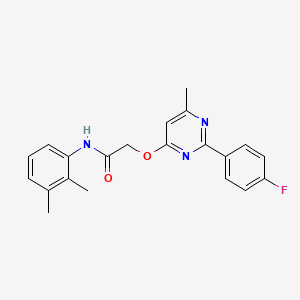
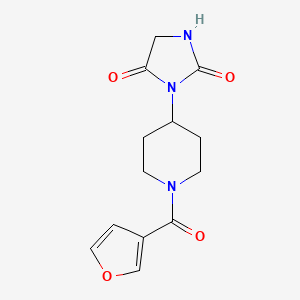
![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)
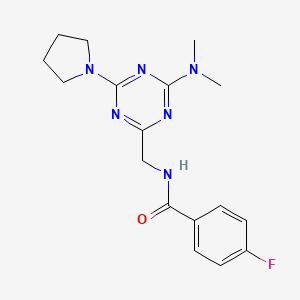
![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)

![5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B2911437.png)
![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)
![2-[(2-Nitrophenyl)methyl]cyclopentan-1-one](/img/structure/B2911439.png)
